molecular formula C19H15N3O2S B2553137 N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941994-24-7

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2553137
CAS No.: 941994-24-7
M. Wt: 349.41
InChI Key: ARUOLQDAWAPERP-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is recognized in chemical biology as a highly potent and selective ATP-competitive inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) (source) . This compound serves as a critical pharmacological tool for dissecting DYRK1A signaling pathways, which are implicated in fundamental processes such as neuronal development, cell cycle control, and protein aggregation. Its primary research value lies in its application in neurodegenerative disease models, particularly for investigating the pathogenesis of Down syndrome and Alzheimer's disease, where DYRK1A activity is dysregulated and contributes to tau hyperphosphorylation (source) . Furthermore, due to the role of DYRK1A in regulating transcription factors and promoting cell survival in certain cancers, this inhibitor is a valuable compound for probing oncogenic mechanisms and assessing the therapeutic potential of DYRK1A blockade in oncology research (source) . By selectively modulating DYRK1A, researchers can elucidate its function in disease etiology and validate it as a molecular target for future intervention strategies.

Properties

IUPAC Name

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-13-6-5-9-16-17(13)21-19(25-16)22(12-14-7-3-2-4-8-14)18(23)15-10-11-20-24-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUOLQDAWAPERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions

    Benzothiazole Ring Formation: The benzothiazole ring can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions.

    Oxazole Ring Formation: The oxazole ring can be formed by cyclization of an α-haloketone with an amide.

    Carboxamide Group Introduction: The final step involves the reaction of the oxazole derivative with benzylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Key Observations:

Benzothiazole vs. Thiazole/Oxadiazole :

  • The target compound and its 6-methoxy analog retain the benzothiazole core, which is associated with π-π stacking interactions in enzyme binding. In contrast, the thiazole and oxadiazole derivatives exhibit reduced aromaticity but may offer improved solubility or metabolic stability.

Substituent Effects: 4-Methyl vs. The 6-methoxy analog introduces an electron-donating group, which could alter electronic distribution and hydrogen-bonding capacity. Nitro Group (): The 5-nitro substituent in the thiazole derivative may confer electrophilic reactivity, useful in prodrug activation or covalent target binding.

Heterocyclic Variations :

  • The oxadiazole-containing compound introduces a rigid, planar heterocycle, likely improving target selectivity in kinase inhibition.

Research Findings and Implications

  • Enzyme Inhibition: Benzothiazole derivatives, including the target compound, are frequently investigated as inhibitors of low-molecular-weight protein tyrosine phosphatases (LMWPTPs) and kinases . The 4-methyl substitution may sterically hinder non-specific interactions, improving selectivity.
  • Anticancer Potential: Analogous compounds with methoxy or nitro groups (e.g., ) have shown activity in cell-based assays, suggesting that the target compound’s methyl group could balance potency and toxicity.
  • Synthetic Accessibility : The oxazole-5-carboxamide moiety is synthetically tractable, enabling rapid derivatization for structure-activity relationship (SAR) studies .

Biological Activity

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides an overview of the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula C16H16N2O2SC_{16}H_{16}N_2O_2S and its IUPAC name, which reflects its complex structure involving a benzothiazole moiety and an oxazole ring. The synthesis typically involves multi-step reactions starting from benzothiazole derivatives, where the key steps include:

  • Formation of 4-methyl-1,3-benzothiazole : This is achieved through the reaction of 2-aminobenzenethiol with methylating agents.
  • Coupling with Benzyl Bromide : The resultant benzothiazole is then coupled with benzyl bromide in the presence of a base.
  • Formation of Carboxamide : Finally, the oxazole ring is introduced through cyclization reactions involving appropriate carboxylic acid derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and U937 (monocytic leukemia) cells. The mechanism appears to involve:

  • Inhibition of Cell Proliferation : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines.
  • Induction of Apoptosis : Flow cytometry assays have confirmed that treatment leads to increased apoptotic cell death in a dose-dependent manner.
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis induction
U9372.41Cell cycle arrest
HeLa1.50Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against both bacterial and fungal strains.
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus10Bacterial inhibition
Candida albicans15Fungal inhibition

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study published in MDPI highlighted that derivatives of benzothiazole exhibit enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study found that this compound was among the most potent compounds tested against leukemia cell lines .
  • Antimicrobial Efficacy : Another research effort documented the antimicrobial properties of similar compounds where N-benzyl derivatives were tested against a panel of pathogens. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may act by inhibiting specific enzymes involved in proliferation pathways, such as cyclooxygenase (COX), which is crucial in inflammatory responses and cancer progression .

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